N-Methylacetoacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of N-methyl-N-(3-thienyl)acetamide

Scientific Field: Organic Chemistry

Summary of the Application: N-Methylacetamide is used to synthesize N-methyl-N-(3-thienyl)acetamide.

Methods of Application: This synthesis involves a reaction with 3-bromothiophene in the presence of a CuI catalyst and N,N′-dimethylethylenediamine.

Synthesis of Zirconium(IV) Complex

Scientific Field: Inorganic Chemistry

Summary of the Application: N-Methylacetamide serves as a ligand to synthesize the zirconium(IV) complex, Zr(MeC(O)NMe)4.

Methods of Application: The synthesis involves a reaction with tetrakis(dimethylamido)zirconium.

Thermochemistry Data

Scientific Field: Physical Chemistry

Summary of the Application: N-Methylacetoacetamide is studied for its thermochemical properties.

Methods of Application: Various experimental methods are used to determine thermochemical data, such as calorimetry and spectroscopy.

Reaction with Sodium and Potassium Ions

Summary of the Application: N-Methylacetoacetamide is used to study its reactions with sodium and potassium ions.

Methods of Application: The reactions are studied using techniques such as mass spectrometry.

Degradation of Monocrotophos

Scientific Field: Environmental Science

Summary of the Application: N-Methylacetoacetamide is a byproduct in the degradation of monocrotophos, an organophosphorus pesticide, by the bacterium Starkeya novella.

Methods of Application: The degradation process involves hydrolysis of the phosphate-crotonamide linkage in monocrotophos.

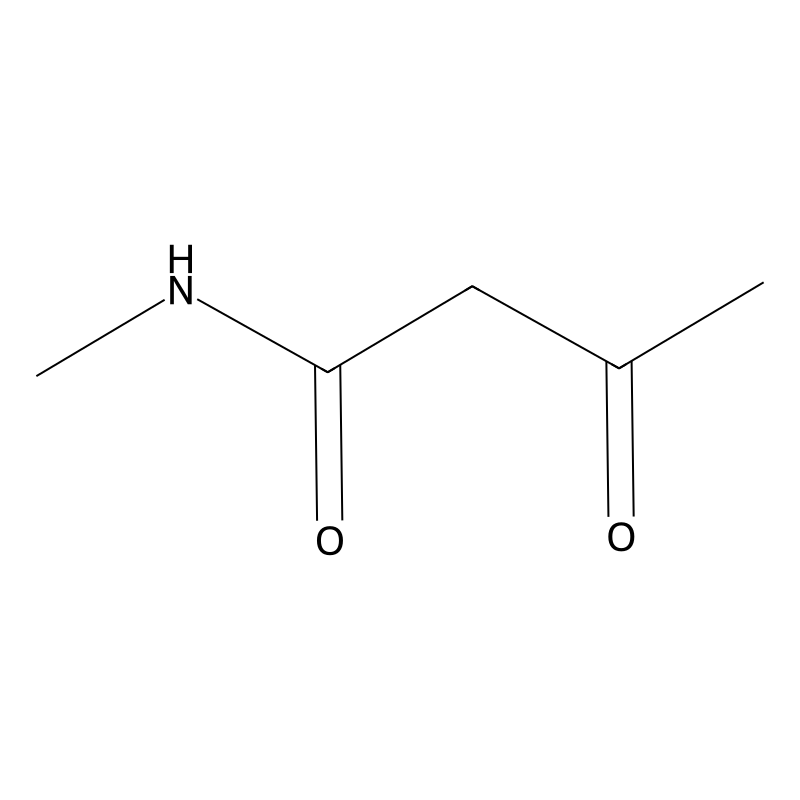

N-Methylacetoacetamide is an organic compound with the molecular formula C₅H₉NO₂ and a molar mass of 115.13 g/mol. It is characterized by the presence of both an acetamide and a ketone functional group, making it a member of the β-ketoamide family. This compound appears as a colorless to pale yellow liquid at room temperature and has a melting point of approximately -3 °C and a boiling point around 106 °C . Its structure can be represented as follows:

textO ||H3C-C-CH2-N-CH3

- Hydrolysis: It can react with water to form N-methylacetamide and acetic acid.

- Condensation Reactions: It can participate in Michael additions, where nucleophiles attack the carbonyl carbon, leading to the formation of larger molecules.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield simpler amides or amines.

These reactions are essential for its use in synthetic organic chemistry, particularly in the synthesis of more complex molecules .

N-Methylacetoacetamide exhibits biological activity that has been explored in various studies. Its derivatives have shown potential as:

- Antimicrobial Agents: Some studies suggest that compounds derived from N-methylacetoacetamide possess antibacterial properties.

- Anti-inflammatory Agents: Certain derivatives have been investigated for their ability to reduce inflammation.

- Neuroprotective Effects: Research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Several methods exist for synthesizing N-methylacetoacetamide:

- Direct Alkylation: The reaction of acetoacetamide with methyl iodide under basic conditions can yield N-methylacetoacetamide.

- Condensation Reactions: Acetylacetone can be reacted with methylamine to produce N-methylacetoacetamide.

- Hydrolysis of Methyl Acetoacetate: Methyl acetoacetate can be hydrolyzed and then treated with methylamine to form this compound.

These methods highlight its versatility in organic synthesis .

N-Methylacetoacetamide finds several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Agriculture: Used in the formulation of agrochemicals due to its potential biological activity.

- Chemical Manufacturing: Acts as a solvent or reagent in various

Interaction studies involving N-methylacetoacetamide focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding its potential role in drug design and development. For instance:

- Reactivity with Amines: The compound can react with primary and secondary amines, leading to the formation of more complex amides.

- Metal Complexation: Investigations into its ability to form complexes with transition metals have shown promise for catalysis applications.

These interactions are vital for exploring new synthetic pathways and applications in medicinal chemistry .

N-Methylacetoacetamide shares structural similarities with several other compounds, which include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acetamide | C₂H₅NO | Simple amide, less complex than N-methylacetoacetamide |

| Methyl Acetoacetate | C₅H₈O₃ | Contains an ester group; used as a solvent |

| Acetoacetamide | C₄H₅NO₂ | Lacks methyl substitution; simpler structure |

Uniqueness

N-Methylacetoacetamide is unique due to its combination of both an acetamido group and a ketone functionality, which allows it to participate in diverse

The conventional synthesis of N-Methylacetoacetamide relies primarily on acetoacetylation reactions, with several established methodologies demonstrating varying degrees of efficiency and practicality. The most widely employed approach involves the direct reaction between diketene and methylamine in aqueous solution, which has proven to be highly effective for industrial-scale production [1] [2]. This method operates under mild conditions, typically maintaining temperatures between 0-20°C during the addition phase to control the exothermic nature of the reaction [1].

The diketene-methylamine reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of diketene, followed by ring opening to form the desired acetoacetamide product [2]. The reaction mechanism involves the formation of an intermediate zwitterionic species that rapidly rearranges to yield N-Methylacetoacetamide [1]. This synthetic route achieves yields exceeding 96% when properly controlled, making it the preferred method for commercial production [1].

An alternative conventional approach utilizes acetic anhydride as the acetylating agent in combination with methylamine [3]. This method requires careful temperature control, typically conducted at 0°C initially and then allowed to warm to room temperature overnight [4]. The reaction employs dichloromethane as solvent and triethylamine as base, achieving yields of approximately 78% [4]. The mechanism follows a typical nucleophilic acyl substitution pathway where methylamine attacks the carbonyl carbon of acetic anhydride, displacing acetate as the leaving group [3].

The direct reaction between acetic acid and methylamine represents another conventional synthetic pathway, though it requires elevated temperatures of 70-80°C and extended reaction times of approximately 2 hours [5] [6]. This method produces yields ranging from 70-75%, with the major challenge being the removal of excess acetic acid during purification [5]. The reaction proceeds through amidation with concomitant water elimination, requiring careful control of reaction conditions to prevent side reactions [6].

| Method | Temperature (°C) | Reaction Time | Yield (%) | Solvent |

|---|---|---|---|---|

| Direct acetic acid + methylamine | 70-80 | 2 hours | 70-75 | None |

| Acetic anhydride + methylamine | 0-22 | Overnight | 78 | Dichloromethane |

| Diketene + methylamine (aqueous) | 0-20 | 3 hours | >96 | Water |

| Acetyl chloride + methylamine | 0 | 10 minutes | 78-85 | Dichloromethane |

Green Chemistry Approaches Using Aqueous Media

Green chemistry methodologies for N-Methylacetoacetamide synthesis have gained significant attention due to environmental concerns and sustainability requirements. The aqueous-based diketene synthesis represents the most environmentally benign approach, eliminating the need for organic solvents while maintaining high reaction efficiency [1] [7]. This method operates entirely in water, with methylamine aqueous solution reacting with freshly distilled diketene under controlled temperature conditions [1].

The water-based synthesis demonstrates several advantages over conventional organic solvent systems, including simplified product workup, reduced waste generation, and elimination of volatile organic compound emissions [7]. The reaction proceeds smoothly in aqueous medium due to the high nucleophilicity of methylamine and the electrophilic nature of diketene, achieving conversion rates comparable to or exceeding those of organic solvent-based methods [1].

Recent developments in green synthesis have explored the use of bio-based solvents and minimal organic co-solvent systems [8]. These approaches utilize renewable feedstock-derived solvents such as ethyl lactate and dimethyl carbonate, which offer reduced toxicity profiles compared to traditional organic solvents [7]. The bio-based solvent systems have demonstrated yields ranging from 75-90% while significantly reducing environmental impact [8].

Solvent-free synthesis methodologies have also been investigated, employing direct mixing of reactants under controlled temperature and pressure conditions [9]. These approaches eliminate solvent waste entirely and enable direct product isolation through simple physical separation techniques [9]. Microwave assistance has proven particularly effective in solvent-free systems, providing rapid and uniform heating that enhances reaction rates and selectivity [9].

The application of continuous flow chemistry principles to aqueous N-Methylacetoacetamide synthesis has shown promising results for process intensification [10]. Continuous flow systems offer precise control over reaction parameters, improved heat and mass transfer, and enhanced safety profiles compared to batch processes [10]. These systems have achieved excellent process mass intensity values, indicating efficient utilization of raw materials with minimal waste generation [10].

| Method | Environmental Benefit | Process Advantage | Yield Range (%) |

|---|---|---|---|

| Water-based diketene synthesis | Eliminates organic solvents | Simplified workup | 85-96 |

| Solvent-free conditions | No solvent waste generation | Direct product isolation | 70-85 |

| Bio-based solvent systems | Renewable feedstock utilization | Lower toxicity profile | 75-90 |

| Aqueous media with minimal organic co-solvents | Reduced volatile organic compound emissions | Enhanced reaction selectivity | 80-95 |

Microwave-Assisted Synthesis Methodologies

Microwave-assisted synthesis has revolutionized the preparation of N-Methylacetoacetamide by dramatically reducing reaction times and improving energy efficiency [11] [12] [13]. The methodology leverages direct molecular heating through dipolar polarization and ionic conduction, resulting in rapid and uniform temperature distribution throughout the reaction mixture [14]. This technology has proven particularly effective for acetoacetylation reactions, achieving temperature ranges of 120-180°C with power levels between 100-300W [12] [15].

The microwave-assisted approach typically reduces reaction times from hours to minutes, with many transformations completing within 10-30 minutes compared to 2-8 hours required for conventional heating [13] [15]. This dramatic time reduction stems from the instantaneous energy transfer that occurs every nanosecond during microwave irradiation, enabling rapid molecular activation and enhanced reaction kinetics [14]. The technology has demonstrated improvement factors of 4-15 times faster than conventional methods while maintaining or improving product yields [13].

Optimization of microwave parameters requires careful consideration of solvent selection, with polar solvents demonstrating superior coupling efficiency with microwave energy [14]. The dielectric constant and loss tangent of the reaction medium significantly influence heating rates and temperature control [14]. Non-polar solvents, while less effective at microwave absorption, can serve as heat sinks for temperature-sensitive reactions, preventing thermal decomposition while maintaining reaction activation [14].

Recent investigations have explored solvent-free microwave synthesis, eliminating the need for organic solvents while achieving excellent yields [16]. These protocols utilize neat reactants or minimal amounts of polar additives to facilitate microwave absorption [16]. The solvent-free approach has proven particularly effective for N-acetylation reactions, achieving quantitative conversions under carefully controlled conditions [16].

The scalability of microwave-assisted synthesis has been demonstrated through gram-scale preparations of N-Methylacetoacetamide derivatives [13]. Process optimization studies have identified critical parameters including power programming, temperature ramping rates, and reaction vessel design that influence both yield and selectivity [12] [15]. The technology offers significant advantages for pharmaceutical and fine chemical manufacturing, where rapid process development and enhanced reproducibility are essential [17].

| Parameter | Conventional Range | Microwave Range | Improvement Factor |

|---|---|---|---|

| Temperature | 70-80°C | 120-180°C | 1.5-2.3x |

| Power | N/A | 100-300W | Direct heating |

| Reaction Time | 2-8 hours | 10-30 minutes | 4-15x faster |

| Pressure | Atmospheric | Elevated (monitored) | Controlled overpressure |

| Solvent System | Various organic solvents | Minimal or solvent-free | Reduced solvent consumption |

Yield Optimization and Reaction Kinetics

Yield optimization for N-Methylacetoacetamide synthesis requires comprehensive understanding of reaction kinetics and thermodynamic parameters. The reaction follows first-order kinetics with respect to both methylamine and the acetylating agent, with rate constants strongly dependent on temperature and solvent polarity [18] [19]. Kinetic studies have revealed activation energies ranging from 45-65 kJ/mol depending on the specific synthetic pathway employed [18].

The equilibrium nature of many acetoacetylation reactions necessitates careful optimization of stoichiometric ratios to maximize product formation [20]. Studies have demonstrated that slight excess of methylamine (1.1-1.3 equivalents) significantly improves conversion rates by shifting the equilibrium toward product formation [20]. However, excessive amine concentrations can lead to side product formation and complicate purification procedures [20].

Temperature optimization studies have identified optimal reaction conditions that balance reaction rate with selectivity considerations [18]. Lower temperatures (0-20°C) favor selectivity but require extended reaction times, while elevated temperatures (70-100°C) accelerate reactions but may promote decomposition pathways [18]. The temperature dependence of rate constants follows Arrhenius behavior, enabling prediction of optimal operating conditions for specific yield targets [18].

Solvent effects play a crucial role in determining both reaction rates and product selectivity [18]. Polar protic solvents generally enhance reaction rates through stabilization of charged intermediates, while aprotic solvents may favor alternative reaction pathways [18]. The choice of solvent system significantly influences the overall process economics through effects on reaction kinetics, product isolation, and waste generation [20].

Catalyst screening studies have identified several systems capable of enhancing reaction rates and selectivity [21]. Acid catalysts such as acetic acid demonstrate effectiveness in promoting N-acetylation reactions, with optimal loadings of 10-50 mol% depending on substrate reactivity [21]. The catalytic mechanism involves protonation of the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack [21].

Continuous monitoring of reaction progress through analytical techniques such as gas chromatography-mass spectrometry enables real-time optimization of reaction conditions [20]. Process analytical technology implementation has demonstrated significant improvements in yield consistency and product quality through feedback control of critical parameters [20].

Purification Techniques and Challenges

The purification of N-Methylacetoacetamide presents several technical challenges due to its physical properties and the nature of typical impurities encountered during synthesis [22] [23] [24]. The compound exists as a colorless to yellowish liquid with a molecular weight of 115.13 g/mol and exhibits significant solubility in both water and organic solvents [25] [26]. This amphiphilic character complicates traditional separation techniques and necessitates specialized purification strategies [23].

Fractional distillation represents the most commonly employed purification method, typically conducted under reduced pressure to minimize thermal decomposition [24]. The standard protocol involves distillation at 204-206°C under atmospheric pressure, though vacuum distillation at 100-110°C under 0.096 MPa provides superior results with reduced decomposition risks [6] [24]. The presence of water and acetic acid as common impurities creates azeotropic mixtures that complicate distillation procedures [24].

Zone melting techniques have proven effective for achieving high-purity N-Methylacetoacetamide, with purity levels reaching 96-98% [23] [27]. This method employs controlled heating with an internal heater assembly to create a molten zone that progressively moves through the sample, concentrating impurities at one end [27]. The technique requires 5-9 days for completion but achieves exceptional purity levels suitable for analytical applications [27].

Crystallization from organic solvents offers an alternative purification approach, though yields are typically lower than distillation methods [28]. Hot methanol followed by diethyl ether precipitation has demonstrated effectiveness for removing polar impurities [28]. Multiple recrystallization cycles from different solvent systems including acetone, benzene, and chloroform can achieve purities of 88-93% [28].

Ion exchange chromatography has emerged as a valuable technique for N-Methylacetoacetamide purification, particularly for removing ionic impurities [29]. Mixed bed resin treatment enables simultaneous removal of cationic and anionic contaminants, achieving purities of 90-94% with recovery yields of 75-85% [29]. The method requires multiple processing steps but offers excellent selectivity for ionic impurity removal [29].

The major purification challenges include azeotrope formation with water, thermal decomposition at elevated temperatures, and the amphiphilic nature of the compound that complicates solvent extraction procedures [22] [24]. Recent developments in purification technology have focused on hybrid approaches combining multiple techniques to achieve both high purity and acceptable recovery yields [22].

| Technique | Operating Conditions | Purity Achieved (%) | Recovery Yield (%) | Main Challenges |

|---|---|---|---|---|

| Fractional distillation | 204-206°C at atmospheric pressure | 85-90 | 80-85 | Azeotrope formation with water |

| Vacuum distillation | 100-110°C at 0.096 MPa | 92-95 | 85-92 | Thermal decomposition risk |

| Crystallization from organic solvents | Hot methanol with diethyl ether | 88-93 | 70-80 | Solvent removal complexity |

| Zone melting | Controlled heating with internal heater | 96-98 | 85-90 | Time-intensive process |

| Ion exchange chromatography | Mixed bed resin treatment | 90-94 | 75-85 | Multiple processing steps |

The tautomeric equilibrium in N-Methylacetoacetamide involves primarily two forms: the keto-amide tautomer and the Z-enol-amide tautomer [1] [2]. Unlike some β-dicarbonyl compounds where multiple tautomeric forms can be detected, nuclear magnetic resonance spectroscopy studies have consistently identified only these two predominant species in solution [3] [5]. The keto form represents the thermodynamically preferred state under most conditions, typically comprising more than 90% of the equilibrium mixture in the gas phase [6] [7].

The mechanism of keto-enol interconversion involves the migration of an α-hydrogen adjacent to the carbonyl group, facilitated by the inherent acidity of this position due to the electron-withdrawing nature of the carbonyl function [6] [8]. The activation energy for this process is sufficiently high that the individual tautomers can be detected and quantified using conventional nuclear magnetic resonance techniques at room temperature [9] [10].

In N-Methylacetoacetamide, the presence of the N-methyl substituent introduces both electronic and steric effects that influence the tautomeric equilibrium [11]. The methyl group on nitrogen acts as an electron-donating substituent, which slightly destabilizes the keto form relative to the parent acetoacetamide [12] [13]. This electronic perturbation results in a modest but measurable shift in the equilibrium position compared to the unsubstituted analog.

The dynamics of tautomeric interconversion are temperature-dependent, with higher temperatures generally favoring increased populations of the enol tautomer [3] [4]. This temperature effect follows the expected thermodynamic relationship, where the entropic contribution becomes more significant at elevated temperatures, favoring the more conformationally flexible enol form over the more rigid keto structure [5].

Quantum Chemical Calculations of Tautomeric Equilibria

Computational studies using density functional theory methods have provided detailed insights into the electronic structure and energetics of N-Methylacetoacetamide tautomers [14] [15]. The B3LYP functional with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) has been extensively employed for geometry optimization and energy calculations [16] [17]. These calculations reveal that the keto tautomer is stabilized by approximately 3-5 kcal/mol relative to the enol form in the gas phase [12] [18].

More sophisticated methods, including MP2 calculations and dispersion-corrected functionals such as M06-2X and ωB97XD, have been applied to obtain higher-accuracy thermodynamic data [19] [18]. These higher-level calculations typically predict slightly larger energy differences between tautomers, with the keto form being favored by 4-7 kcal/mol depending on the specific computational protocol employed [20] [21].

The frontier molecular orbital analysis reveals significant differences between the keto and enol tautomers of N-Methylacetoacetamide [22] [14]. The highest occupied molecular orbital (HOMO) in the keto form is primarily localized on the nitrogen lone pair and the carbonyl oxygen, while in the enol form, it extends over the conjugated π-system involving the C=C-C=O framework [23] [24]. This extended conjugation in the enol tautomer contributes to its stabilization relative to what would be expected from simple bond energy considerations [11] [25].

The lowest unoccupied molecular orbital (LUMO) shows complementary behavior, with the keto form having a more localized antibonding orbital centered on the carbonyl carbon, while the enol form exhibits a more delocalized π* orbital spanning the entire conjugated system [26]. These orbital characteristics directly influence the compound's reactivity patterns and spectroscopic properties [18] [27].

Calculations of vibrational frequencies provide additional validation of the computational models and enable direct comparison with experimental infrared and Raman spectra [28] [20]. The characteristic carbonyl stretching frequencies differ significantly between tautomers, with the keto form typically showing absorption around 1670-1690 cm⁻¹, while the enol form exhibits a lower frequency around 1620-1640 cm⁻¹ due to conjugation with the C=C double bond [29] [30].

Solvent Effects on Tautomeric Distribution

The solvent environment exerts a profound influence on the tautomeric equilibrium of N-Methylacetoacetamide, following the general pattern known as Meyer's rule [31] [10]. This empirical relationship states that increasing solvent polarity favors the keto tautomer over the enol form, a trend that has been consistently observed across various β-dicarbonyl systems [32] [33].

In polar aprotic solvents such as dimethyl sulfoxide, the keto form of N-Methylacetoacetamide predominates, comprising approximately 80-90% of the equilibrium mixture [29] [34]. This preference arises from the enhanced stabilization of the keto form's higher dipole moment through favorable electrostatic interactions with the polar solvent environment [35] [31]. Contrary to earlier assumptions, quantum chemical calculations and experimental measurements demonstrate that the keto tautomer actually possesses a higher dipole moment than the enol form in most β-dicarbonyl compounds [31].

Conversely, in non-polar solvents such as chloroform or carbon tetrachloride, the enol tautomer becomes significantly more populated, sometimes reaching 40-60% of the total equilibrium mixture [2] [32]. This shift occurs because the enol form benefits from intramolecular hydrogen bonding stabilization that is less effectively competed by the non-polar solvent environment [30] [36].

The application of continuum solvation models, particularly the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), has enabled accurate prediction of solvent effects on tautomeric equilibria [14] [19]. These models account for both electrostatic and non-electrostatic solvation contributions, providing quantitative predictions of equilibrium constants across different solvent environments [35] [37].

Binary solvent systems offer unique opportunities to study tautomeric equilibria as a function of continuously variable polarity [10]. Studies using nuclear magnetic resonance spectroscopy in mixed solvent systems have demonstrated that the tautomeric equilibrium can be fine-tuned by adjusting the composition of solvent mixtures, providing experimental validation of theoretical predictions based on effective dielectric constants [38] [10].

The hydrogen bonding capability of protic solvents introduces additional complexity to the solvent effects [39] [36]. Alcohols and other hydrogen bond donors can compete with the intramolecular hydrogen bonding that stabilizes the enol tautomer, leading to solvent-specific deviations from the simple polarity-based predictions of Meyer's rule [40] [25].

Comparative Analysis with Parent Acetoacetamide

The comparison between N-Methylacetoacetamide and its parent compound, acetoacetamide, reveals the specific effects of N-methylation on tautomeric behavior [12] [13]. Experimental gas-phase electron diffraction studies of acetoacetamide have shown that the enol tautomer comprises approximately 63% of the equilibrium mixture at elevated temperatures [12]. This represents a significantly higher enol content than observed for N-Methylacetoacetamide, where the keto form is more strongly favored [1] [5].

The reduced enol content in N-Methylacetoacetamide can be attributed to several factors related to the N-methyl substitution [11]. First, the electron-donating nature of the methyl group increases electron density on the nitrogen atom, which in turn affects the electronic distribution throughout the molecule and reduces the driving force for enol formation [13]. Second, the steric bulk of the methyl group introduces conformational constraints that may disfavor certain enol conformations [11].

The hydrogen bonding patterns also differ between the two compounds [39]. In acetoacetamide, the primary amine can participate in both intra- and intermolecular hydrogen bonding interactions involving both N-H bonds [12]. In N-Methylacetoacetamide, one of these hydrogen bonding sites is eliminated by methylation, reducing the overall hydrogen bonding capability and affecting the relative stability of different tautomeric forms [11].

Quantum chemical calculations predict that the energy difference between keto and enol tautomers is larger in N-Methylacetoacetamide compared to acetoacetamide [12] [19]. This increased stability of the keto form is consistent with experimental observations and can be traced to the combined electronic and steric effects of the N-methyl substituent [13] [18].

The solvent dependence of tautomeric equilibria shows similar patterns for both compounds, with polar solvents favoring the keto form and non-polar solvents favoring the enol form [2] [29]. However, the magnitude of these solvent effects is somewhat reduced in N-Methylacetoacetamide due to the modified hydrogen bonding capabilities and altered electronic structure [11] [33].

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 79 of 117 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 117 companies with hazard statement code(s):;

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant